

7,8-Dichloroquinoline chemical properties and structure

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Compound of Interest

Compound Name: 7,8-Dichloroquinoline

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7,8-Dichloroquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of **7,8-dichloroquinoline**. Due to the limited availability of specific experimental data for this particular isomer, this document also includes comparative data from more extensively studied dichloroquinoline isomers to provide a broader context for its potential characteristics.

Chemical Structure and Properties

7,8-Dichloroquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure consists of a quinoline bicyclic system with two chlorine atoms substituted at the 7th and 8th positions.

Structure:

Table 1: General and Physicochemical Properties of **7,8-Dichloroquinoline**

Property	Value	Source
CAS Number	703-49-1	[1][2]
Molecular Formula	C ₉ H ₅ Cl ₂ N	[1][2]
Molecular Weight	198.05 g/mol	[1][2]
Boiling Point	311.1 ± 22.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	170.9 ± 7.9 °C	[2]
Refractive Index	1.661	[2]
Purity	≥98% (Commercially available)	[1]

Table 2: Comparative Physical Properties of Dichloroquinoline Isomers

Compound	Melting Point (°C)	Solubility
7,8-Dichloroquinoline	Data not available	Data not available
4,7-Dichloroquinoline	81-83	Soluble in chloroform (50 mg/mL); slightly soluble in heated chloroform, DMSO (sonicated), and methanol.[3][4]
2,8-Dichloroquinoline	105-108	Data not available
5,7-Dichloro-8-hydroxyquinoline	178-180	Generally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[5][6]
5,8-Dichloroquinoline	97-98	Data not available

Spectroscopic Data

Specific experimental spectroscopic data for **7,8-dichloroquinoline** is not readily available in the reviewed literature. For comparative purposes, typical spectral characteristics of the closely related and well-documented isomer, 4,7-dichloroquinoline, are presented.

Table 3: Comparative Spectroscopic Data of 4,7-Dichloroquinoline

Spectrum Type	Key Peaks and Information
¹ H NMR	δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H) in CDCl ₃ . [7]
¹³ C NMR	Aromatic and alkene regions typically overlap (120-170 ppm). Quaternary carbons are generally weak.[4][8][9]
IR Spectroscopy	Characteristic peaks for C-Cl stretch are expected in the fingerprint region (< 840 cm ⁻¹). [10][11][12]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 197 and an isotopic peak (M+2) at m/z 199 are expected due to the presence of two chlorine atoms.[10]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **7,8-dichloroquinoline** is not readily available. However, the Gould-Jacobs reaction is a widely used method for the synthesis of quinolines and can be adapted for the preparation of various chloro-substituted analogues.[13]

General Protocol: Gould-Jacobs Reaction for Chloroquinoline Synthesis

This protocol describes a general approach for the synthesis of a chloro-substituted 4-hydroxyquinoline, which can be subsequently converted to the corresponding dichloroquinoline.

Step 1: Condensation

- Combine the appropriately substituted chloroaniline with a slight molar excess (e.g., 1.1 equivalents) of diethyl ethoxymethylenemalonate.
- Heat the mixture, typically between 100-120°C, for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

Step 2: Cyclization

- Add the intermediate product from Step 1 to a high-boiling point solvent, such as diphenyl ether.
- Heat the mixture to approximately 250°C for 15-30 minutes to induce cyclization.
- Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

- Suspend the precipitated product in a 10-20% aqueous solution of sodium hydroxide.
- Reflux the mixture for 2-4 hours to hydrolyze the ester.
- Cool the solution and acidify with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 4-hydroxy-chloroquinoline-3-carboxylic acid.
- Isolate the acid via filtration and heat it in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding the 4-hydroxy-chloroquinoline.

Step 4: Chlorination

- The resulting 4-hydroxy-chloroquinoline can be chlorinated using a suitable agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding dichloroquinoline.

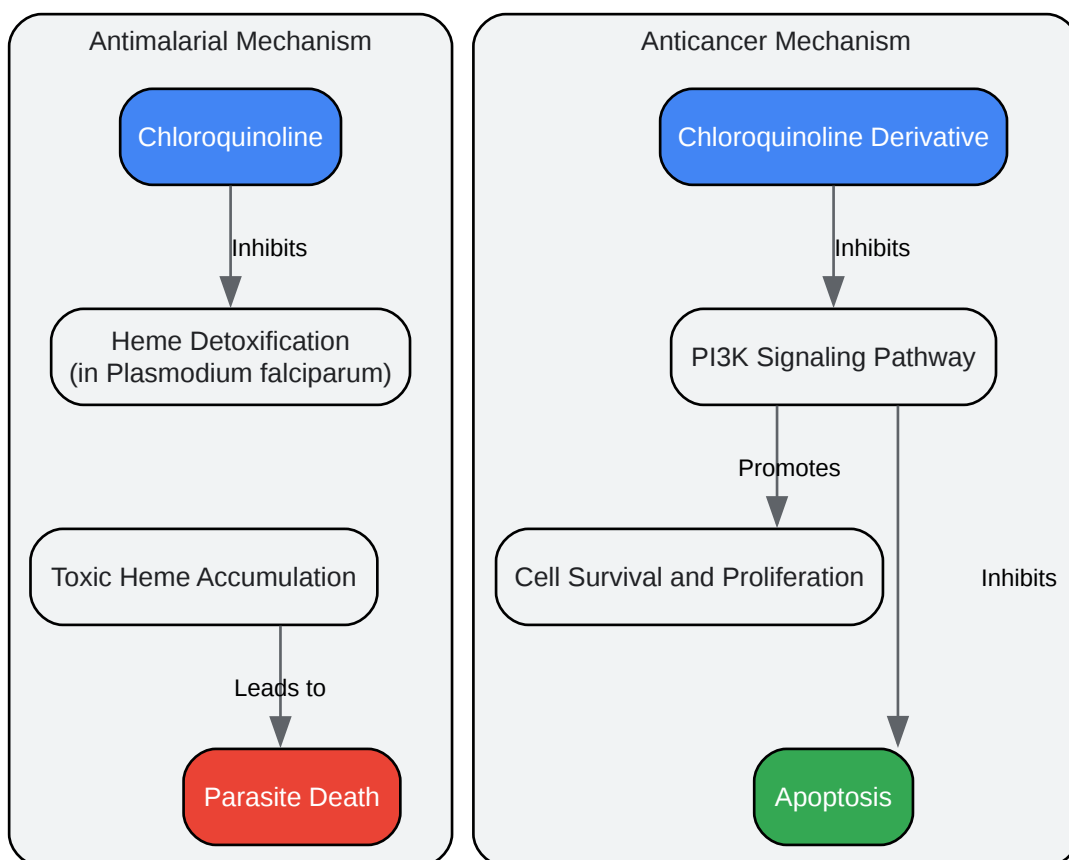
Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of **7,8-dichloroquinoline** are not well-documented, the broader class of dichloroquinoline derivatives has shown significant potential in drug discovery, exhibiting a range of biological effects including anticancer, antimalarial, and antimicrobial activities.[14][15]

Antimalarial Activity: Certain quinoline derivatives are known to interfere with heme detoxification in the malaria parasite, *Plasmodium falciparum*. This leads to the accumulation of toxic heme, which ultimately causes parasite death.[16]

Anticancer Activity: Some chloroquinoline derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. One of the proposed mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cancer cell survival and proliferation.[17]

Generalized Signaling Pathway for Chloroquinoline Derivatives



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Figure 1: Generalized signaling pathways for the antimalarial and anticancer activities of chloroquinoline derivatives.

Conclusion

7,8-Dichloroquinoline is a structurally defined chemical entity with established general and physicochemical properties. However, there is a notable lack of specific, publicly available experimental data regarding its melting point, solubility, and detailed spectroscopic characteristics. The provided comparative data from other dichloroquinoline isomers and general synthetic methodologies offer a valuable starting point for researchers. The known biological activities of the broader chloroquinoline class suggest that **7,8-dichloroquinoline** could be a molecule of interest for further investigation in drug discovery and development. Future research is warranted to fully characterize this compound and explore its therapeutic potential.

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